![molecular formula C13H14N2O B12883863 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are chosen for their efficiency and compatibility with large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, or isoamyl nitrite.
Reduction: Hydrogenation using Pd/C.
Substitution: Friedel-Crafts acylation using AlCl3.
Major Products Formed
Oxidation: Isoxazole derivatives.
Reduction: Amino derivatives.
Substitution: Acylated phenyl derivatives.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocycles.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for anti-inflammatory and anticancer treatments.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation . The exact pathways depend on the specific biological activity being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Diphenylisoxazole
- 3,5-Bis(het)arylisoxazoles
- 2,3,5-Substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones
Uniqueness
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific substitution pattern and the combination of pyrrolo and isoxazole rings, which confer distinct biological activities and synthetic versatility .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C13H14N2O/c1-8-5-9(2)7-10(6-8)12-11-3-4-14-13(11)16-15-12/h5-7,14H,3-4H2,1-2H3 |
Clé InChI |
SKWKDOXWOPVVHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NOC3=C2CCN3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


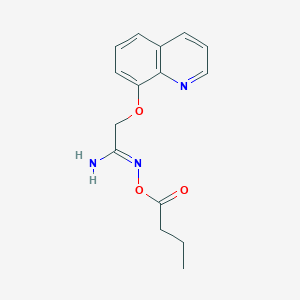
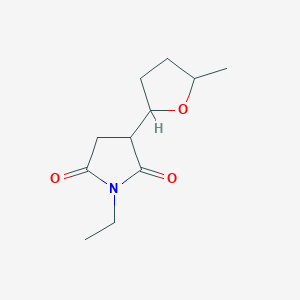
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
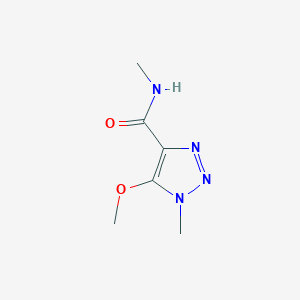
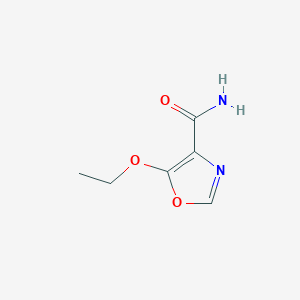

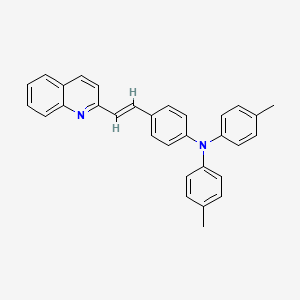
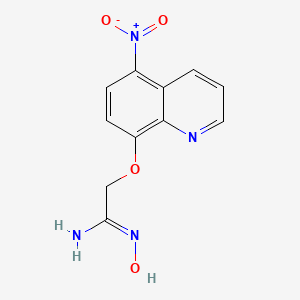
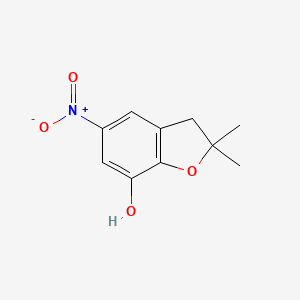


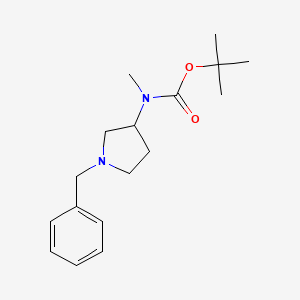
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

